AC-Lys-ome hcl

Overview

Description

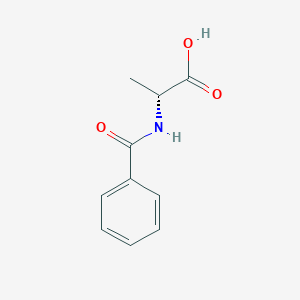

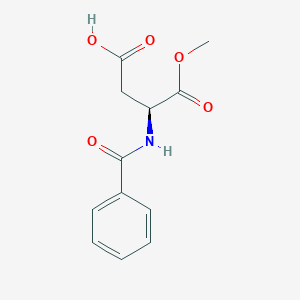

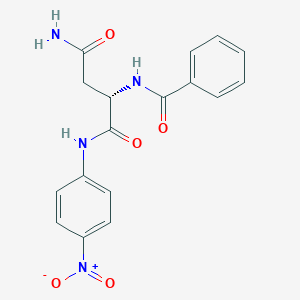

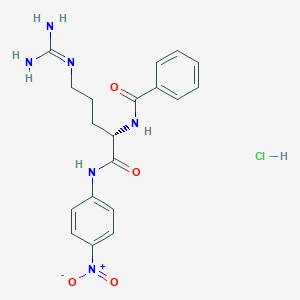

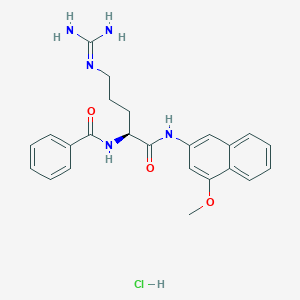

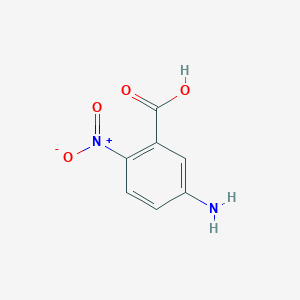

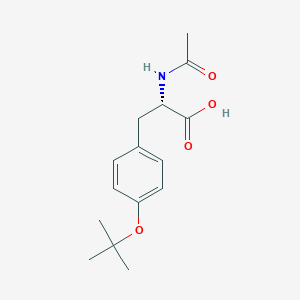

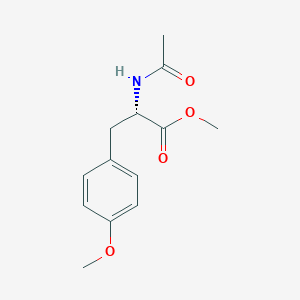

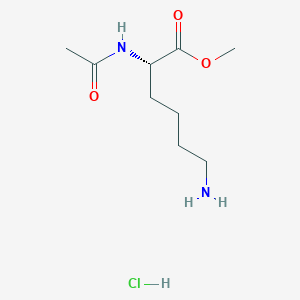

“AC-Lys-ome hcl”, also known as Nα-Acetyl-L-lysine Methyl Ester Hydrochloride, is a derivative of lysine . It is used in the synthetic preparation of AB-type N-substituted core-functionalized naphthalene diimides . It is also a substrate for urokinase .

Synthesis Analysis

While specific synthesis methods for “AC-Lys-ome hcl” were not found, a related study discusses the use of Fmoc-protected amino esters in solid-phase peptide synthesis (SPPS) using green calcium (II) iodide as a protective agent . This method could potentially be applicable to the synthesis of “AC-Lys-ome hcl”.

Molecular Structure Analysis

The molecular formula of “AC-Lys-ome hcl” is C₉H₁₈N₂O₃ · HCl . Its molecular weight is 238.71 .

Physical And Chemical Properties Analysis

“AC-Lys-ome hcl” is a white fine crystalline powder . Its melting point is 108-114°C (lit.) . It should be stored at temperatures below -15°C .

Scientific Research Applications

Proteomics Research

In proteomics, AC-Lys-ome hcl plays a crucial role in the study of post-translational modifications (PTMs). Acetylation, a form of PTM, is critical for understanding protein function and interaction. Researchers use this compound to mimic acetylated lysine residues within proteins, aiding in the identification and characterization of protein complexes .

Enzyme Inhibition Studies

AC-Lys-ome hcl: is utilized in enzyme inhibition studies to explore the mechanism of action of enzymes that recognize acetylated lysines. This includes histone deacetylases (HDACs), which are key targets in cancer research. By using this compound, scientists can investigate the binding affinity and specificity of HDAC inhibitors .

Molecular Biology

In molecular biology, AC-Lys-ome hcl is used to modify nucleic acids and proteins. It can be conjugated to other molecules to alter their properties, such as increasing solubility or stability. This modification is essential for various applications, including gene expression studies and molecular diagnostics .

Cell Signaling Research

AC-Lys-ome hcl: is significant in the study of cell signaling pathways. Acetylation of lysine residues can affect signal transduction processes. By incorporating this compound into experimental designs, researchers can dissect the role of lysine acetylation in cellular communication .

Drug Development

In the field of drug development, AC-Lys-ome hcl is used to create analogs of bioactive molecules. These analogs can be screened for therapeutic potential, particularly in the context of epigenetic drugs that target acetylation and deacetylation processes. The compound’s versatility makes it a valuable tool for medicinal chemists .

Mechanism of Action

Target of Action

AC-Lys-ome hcl, also known as Nα-Acetyl-L-lysine Methyl Ester Hydrochloride, is primarily a substrate for the enzyme urokinase . Urokinase is a serine protease that plays a significant role in the degradation of fibrin, a protein involved in blood clotting. By acting on this enzyme, AC-Lys-ome hcl can influence the process of fibrinolysis, which is the breakdown of blood clots .

Biochemical Pathways

The primary biochemical pathway influenced by AC-Lys-ome hcl is the fibrinolytic pathway. This pathway is responsible for the breakdown of fibrin, thereby preventing or dissolving blood clots. Urokinase, the enzyme that AC-Lys-ome hcl targets, is a key player in this pathway .

Result of Action

The action of AC-Lys-ome hcl on urokinase can lead to enhanced fibrinolysis, potentially reducing the formation of blood clots. This could have implications for the treatment of conditions associated with thrombosis, such as stroke and heart attack. More research is needed to fully understand the molecular and cellular effects of ac-lys-ome hcl’s action .

Safety and Hazards

The safety data sheet for “AC-Lys-ome hcl” suggests that it should be handled with care to avoid dust formation and inhalation . In case of skin or eye contact, it is recommended to wash off with soap and plenty of water or flush eyes with water, respectively . If swallowed, rinse mouth with water . It is also advised to avoid letting the product enter drains .

Future Directions

properties

IUPAC Name |

methyl (2S)-2-acetamido-6-aminohexanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3.ClH/c1-7(12)11-8(9(13)14-2)5-3-4-6-10;/h8H,3-6,10H2,1-2H3,(H,11,12);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHGTXYLEAQWOM-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCCN)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCCN)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20911-93-7 | |

| Record name | L-Lysine, N2-acetyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20911-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N-alpha-acetyl-L-lysinate, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.